molecular formula C8H5BrN4O3 B8133180 2-amino-6-bromo-8-nitro-1H-quinazolin-4-one

2-amino-6-bromo-8-nitro-1H-quinazolin-4-one

Cat. No.: B8133180
M. Wt: 285.05 g/mol
InChI Key: MNXKARCUBGTBGH-UHFFFAOYSA-N
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Description

2-amino-6-bromo-8-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of amino, bromo, and nitro substituents on the quinazolinone core enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-8-nitro-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Bromination: The bromination of the quinazolinone core is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-bromo-8-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols, amines, in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-6-bromo-8-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-chloro-8-nitro-1H-quinazolin-4-one
  • 2-amino-6-fluoro-8-nitro-1H-quinazolin-4-one
  • 2-amino-6-iodo-8-nitro-1H-quinazolin-4-one

Uniqueness

2-amino-6-bromo-8-nitro-1H-quinazolin-4-one is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other halogen-substituted quinazolinones. The combination of amino, bromo, and nitro groups provides a versatile platform for further chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-amino-6-bromo-8-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O3/c9-3-1-4-6(5(2-3)13(15)16)11-8(10)12-7(4)14/h1-2H,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXKARCUBGTBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N=C(N2)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C2=C1C(=O)N=C(N2)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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